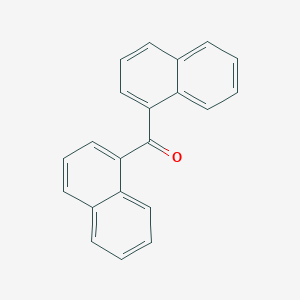

Di(naphthalen-1-yl)methanone

描述

Structure

3D Structure

属性

IUPAC Name |

dinaphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRQQTKALKINGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408540 | |

| Record name | Methanone, dinaphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30172-85-1, 605-78-7 | |

| Record name | Methanone, dinaphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 605-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Di Naphthalen 1 Yl Methanone

Direct Synthesis Approaches

Direct synthetic methods offer an efficient route to di(naphthalen-1-yl)methanone by forming the central carbonyl bridge in one primary transformation. These strategies include classical electrophilic aromatic substitutions and modern transition-metal-catalyzed reactions.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. nih.govrsc.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case naphthalene (B1677914), with an acylating agent in the presence of a Lewis acid catalyst. wikipedia.org For the synthesis of a symmetrical ketone like this compound, a carbonyl dihalide such as phosgene (B1210022) (COCl₂) or an equivalent C1 electrophile is required to react with two equivalents of naphthalene. stackexchange.com

The regioselectivity of the acylation of naphthalene is highly dependent on reaction conditions. researchgate.netmyttex.net Acylation typically occurs at the C1 (α) position under kinetic control, especially in solvents like ethylene (B1197577) dichloride or methylene (B1212753) chloride, while C2 (β) substitution is favored under thermodynamic control. researchgate.netgoogle.com Therefore, to synthesize this compound, conditions favoring α-substitution are employed.

A common procedure involves the reaction of naphthalene with phosgene in the presence of a Lewis acid like aluminum chloride (AlCl₃). stackexchange.comgoogle.com The reaction proceeds in two stages: the first acylation forms naphthalene-1-carbonyl chloride, which then reacts with a second molecule of naphthalene to yield the final product. stackexchange.com To maximize the yield of the diaryl ketone and minimize the formation of the acyl chloride intermediate, the stoichiometry of the reactants is carefully controlled. stackexchange.com An alternative approach uses naphthalene-1-carbonyl chloride as the acylating agent to react with a second equivalent of naphthalene. google.com

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Major Product | Reference |

|---|---|---|---|---|---|

| Acetyl Chloride | AlCl₃ | Ethylene Dichloride | 35 | Methyl 1-naphthyl ketone | google.com |

| Benzoyl Chloride | AlCl₃ | Ethylene Dichloride | 35 | Phenyl 1-naphthyl ketone | google.com |

| Phosgene (COCl₂) | AlCl₃ | Carbon Disulfide / Benzene | Ambient | Benzoyl Chloride / Benzophenone (B1666685) | stackexchange.com |

| 1-Naphthoyl Chloride | AlCl₃ | Ethylene Dichloride | 50 | This compound | google.com |

Condensation Reactions with Naphthalene Derivatives

Condensation reactions, particularly those of the aldol (B89426) type, are fundamental for forming carbon-carbon bonds and synthesizing larger molecules. While not a direct route to this compound itself, these reactions are crucial for preparing related ketone structures starting from naphthalene-based precursors. For instance, the Claisen-Schmidt condensation (a type of aldol condensation) between an aromatic aldehyde and an aromatic ketone can produce chalcone (B49325) analogues.

A specific example is the synthesis of 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one, which is achieved through the aldol condensation of 1-acetylnaphthalene with cinnamaldehyde. scispace.com This reaction is typically base-catalyzed, using sodium hydroxide (B78521) in an ethanol/water solvent system. The ketone (1-acetylnaphthalene) is first deprotonated by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (cinnamaldehyde). The subsequent dehydration of the aldol adduct yields the conjugated dienone system. scispace.com Although this method produces an α,β-unsaturated ketone rather than a simple diaryl ketone, it exemplifies a key condensation strategy starting from a naphthalene ketone derivative.

| Naphthalene Substrate | Aldehyde Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Acetonaphthone | trans-Cinnamaldehyde | NaOH | Ethanol / H₂O | 24 | 61.97 | scispace.com |

Oxidative Coupling Protocols

Modern synthetic chemistry offers powerful alternatives to classical methods, with palladium-catalyzed oxidative coupling reactions being particularly prominent. The synthesis of symmetrical diaryl ketones can be accomplished via the oxidative carbonylation of arylboronic acids. liv.ac.uk This approach provides a direct route to this compound from a naphthalene-derived boronic acid.

Synthesis of Naphthalene-1-boronic acid : This precursor can be prepared from 1-bromonaphthalene (B1665260) via lithiation followed by reaction with a trialkyl borate, or through palladium-catalyzed coupling of 1-halonaphthalene with a diboron (B99234) reagent.

Oxidative Carbonylation : Naphthalene-1-boronic acid undergoes a palladium-catalyzed homocoupling reaction under an atmosphere of carbon monoxide (CO). The catalytic cycle typically involves a Pd(II) species, which undergoes transmetalation with two molecules of the boronic acid. Subsequent CO insertion and reductive elimination yield the diaryl ketone and regenerate the active catalyst. An oxidant is required to maintain the palladium in the active +2 oxidation state. liv.ac.uk

This methodology is advantageous due to its mild reaction conditions (often atmospheric pressure of CO) and tolerance for a wide range of functional groups, which is a limitation in traditional Friedel-Crafts reactions. liv.ac.uk

| Arylboronic Acid | Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | DPPP | Air/O₂ | Acetone | 40 | liv.ac.uk |

| Naphthalene-1-boronic acid | Pd(II) salt | Phosphine-based | Various | Organic Solvent | Ambient to moderate | liv.ac.uk |

Indirect Synthetic Pathways via Precursor Molecules

Indirect routes involve the synthesis of a precursor molecule that is then converted to the final ketone in a separate step. A common and reliable strategy is the preparation of the corresponding secondary alcohol, di(naphthalen-1-yl)methanol, followed by its oxidation.

Preparation of Di(naphthalen-1-yl)methanol Derivatives and Subsequent Oxidation

This two-step sequence is a classic and highly versatile method for preparing symmetrical and unsymmetrical diaryl ketones.

Step 1: Synthesis of Di(naphthalen-1-yl)methanol The precursor alcohol is synthesized via a Grignard reaction. mnstate.edulibretexts.org 1-Naphthylmagnesium bromide, the Grignard reagent, is prepared by reacting 1-bromonaphthalene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com This organometallic compound then acts as a potent nucleophile. ma.edu It is added to a solution of naphthalene-1-carbaldehyde. The nucleophilic 1-naphthyl group attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate after a 1,2-addition. libretexts.org An acidic workup then protonates the alkoxide to yield di(naphthalen-1-yl)methanol. miracosta.edu

Step 2: Oxidation of Di(naphthalen-1-yl)methanol The secondary alcohol, di(naphthalen-1-yl)methanol, is then oxidized to the target ketone, this compound. This is a standard transformation in organic synthesis, and numerous reagents can be employed. Common choices include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or the Jones reagent (chromic acid in acetone). Milder, non-metal-based methods such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or the Dess-Martin periodinane oxidation are also highly effective, particularly for sensitive substrates. The choice of oxidant depends on the scale of the reaction and the presence of other functional groups in the molecule.

Nucleophilic Reactions to Naphthalene-based Aldehyde Substrates

This approach focuses on the key carbon-carbon bond-forming step used to create the diarylmethanol precursor. The core of this method is the nucleophilic addition of a naphthalene-based organometallic reagent to a naphthalene-based aldehyde. youtube.comyoutube.com

The most common nucleophile for this purpose is a Grignard reagent, 1-naphthylmagnesium bromide, which is commercially available or readily prepared from 1-bromonaphthalene. sigmaaldrich.com Alternatively, an organolithium reagent, such as 1-naphthyllithium, can be used. Organolithium reagents are typically more reactive than their Grignard counterparts and are prepared by reacting 1-halonaphthalene with an alkyllithium reagent (e.g., n-butyllithium) or lithium metal.

The naphthalene-based aldehyde substrate is naphthalene-1-carbaldehyde. The reaction mechanism involves the attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon of the aldehyde. libretexts.orgyoutube.com This step forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate. The reaction must be conducted under anhydrous conditions to prevent the highly basic organometallic reagent from being quenched by protic solvents like water. miracosta.edu A final aqueous or mild acidic workup protonates the intermediate to furnish the di(naphthalen-1-yl)methanol product, which is then oxidized as described in the previous section.

| Nucleophile | Electrophile | Solvent | Typical Conditions | Product after Workup | Reference |

|---|---|---|---|---|---|

| 1-Naphthylmagnesium bromide | Naphthalene-1-carbaldehyde | Anhydrous THF or Et₂O | Addition at 0 °C to RT, followed by acidic workup (e.g., NH₄Cl or dilute HCl) | Di(naphthalen-1-yl)methanol | libretexts.orgmiracosta.edu |

| 1-Naphthyllithium | Naphthalene-1-carbaldehyde | Anhydrous THF or Et₂O | Addition at low temperature (e.g., -78 °C), followed by acidic workup | Di(naphthalen-1-yl)methanol | saskoer.ca |

Acylation of Nitrogen-containing Heterocycles with Naphthoyl Chloride

The introduction of a naphthoyl group into nitrogen-containing heterocycles is a significant transformation in synthetic organic chemistry, yielding structures that are often precursors to biologically active compounds. The acylation is typically accomplished using 1-naphthoyl chloride as the acylating agent. The reaction's outcome, particularly regarding regioselectivity (C-acylation vs. N-acylation) and yield, is highly dependent on the nature of the heterocyclic ring, the presence of activating or protecting groups, and the chosen reaction conditions, including the catalyst and solvent.

The primary methods for this transformation are Friedel-Crafts acylation and related Lewis acid-catalyzed reactions, which generally result in C-acylation of electron-rich aromatic heterocycles. For direct N-acylation, the heterocycle typically reacts as a nucleophile, often in the presence of a base.

Research Findings in Pyrrole (B145914) Acylation

The acylation of pyrrole derivatives with 1-naphthoyl chloride has been investigated, with a significant focus on controlling the position of substitution. In its unprotected form, pyrrole can undergo N-acylation, but the resulting N-acylpyrroles are themselves substrates for further reactions. nsf.gov More commonly, to direct the acylation to a carbon atom, the nitrogen is protected with a group such as a tosyl (p-toluenesulfonyl) group.

Research on the aluminum chloride (AlCl₃) catalyzed Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole with 1-naphthoyl chloride has shown a strong preference for substitution at the 3-position of the pyrrole ring. nih.gov The choice of solvent plays a critical role in the regioselectivity of this reaction. In solvents like dichloromethane (B109758) or 1,2-dichloroethane, the reaction yields almost exclusively N-(p-toluenesulfonyl)-3-(1-naphthoyl)pyrrole (≥98% of the product mixture). nih.gov However, using chloroform (B151607) as the solvent can lead to the formation of a minor amount of the 2-acyl isomer (up to 17%). nih.gov A modified procedure, where the pyrrole substrate is pre-complexed with the Lewis acid (e.g., Et₂AlCl) before the addition of 1-naphthoyl chloride, has also been employed successfully. nih.gov

| Substrate | Acylating Agent | Catalyst / Reagents | Solvent | Product(s) | Yield | Ref |

| N-p-toluenesulfonylpyrrole | 1-Naphthoyl chloride | AlCl₃ | Dichloromethane | N-(p-toluenesulfonyl)-3-(1-naphthoyl)pyrrole | >98% (isomer ratio) | nih.gov |

| N-p-toluenesulfonylpyrrole | 1-Naphthoyl chloride | AlCl₃ | 1,2-Dichloroethane | N-(p-toluenesulfonyl)-3-(1-naphthoyl)pyrrole | >98% (isomer ratio) | nih.gov |

| N-p-toluenesulfonylpyrrole | 1-Naphthoyl chloride | AlCl₃ | Chloroform | N-(p-toluenesulfonyl)-3-(1-naphthoyl)pyrrole & 2-isomer | 83:17 (isomer ratio) | nih.gov |

| N-p-toluenesulfonyl-2-(4-methoxyphenyl)pyrrole | 1-Naphthoyl chloride | Et₂AlCl | Not specified | Single 3-acyl product | 47% | nih.gov |

| N-(1-Naphthoyl)pyrrole | Not applicable | LDA, THF | Toluene (B28343) | 2-(1-Naphthoyl)-5-benzylpyrrole | 85% | nsf.gov |

Research Findings in Indole (B1671886) Acylation

The acylation of indoles with 1-naphthoyl chloride is a well-established method, notably used in the synthesis of synthetic cannabinoids. guidechem.com The reaction predominantly occurs at the electron-rich C3 position. Several effective protocols have been developed to achieve high yields of 3-(1-naphthoyl)indole (B1666303) and its derivatives.

One common approach is a modified Friedel-Crafts reaction using a Lewis acid catalyst. Diethylaluminum chloride (Et₂AlCl) in toluene has proven effective for the acylation of indole with 1-naphthoyl chloride, affording the C3-acylated product in high yields ranging from 85% to 93%. chemicalbook.comgoogle.com This intermediate can then be N-alkylated in a subsequent step. chemicalbook.com

An alternative method involves the prior formation of an indolyl Grignard reagent. Indole is first treated with an alkylmagnesium bromide, such as methylmagnesium bromide, to form the N-magnesiobromide salt. This intermediate then reacts smoothly with 1-naphthoyl chloride, yielding 3-(1-naphthoyl)indole in excellent yield (91%). chemicalbook.com Direct acylation of N-alkylindoles is also a common strategy for preparing various analogs. nih.gov

| Substrate | Acylating Agent | Catalyst / Reagents | Solvent | Product | Yield | Ref |

| Indole | 1-Naphthoyl chloride | Diethylaluminum chloride | Toluene | 3-(1-Naphthoyl)indole | 85-93% | chemicalbook.comgoogle.com |

| Indole | 1-Naphthoyl chloride | 1. Methylmagnesium bromide2. 1-Naphthoyl chloride | Ether | 3-(1-Naphthoyl)indole | 91% | chemicalbook.com |

| N-Alkylindoles | 4-Iodo-1-naphthoyl chloride | Not specified | Not specified | 3-(4-Iodo-1-naphthoyl)indoles | Not specified | nih.gov |

| 1-Pentylindole | 1-Naphthoyl chloride | Diethylaluminum chloride | Not specified | 1-Pentyl-3-(1-naphthoyl)indole (JWH-018) | High |

Acylation of Other Nitrogen Heterocycles

While specific examples detailing the use of 1-naphthoyl chloride with other heterocycles like pyridine (B92270), imidazole, or pyrazole (B372694) are less frequently documented in seminal literature, general principles of acylation can be inferred from reactions with analogous acyl chlorides (e.g., benzoyl chloride).

Pyridine: The direct C-acylation of pyridine via a Friedel-Crafts reaction is challenging due to the deactivation of the ring by the basic nitrogen atom, which complexes with the Lewis acid catalyst. However, pyridine and its derivatives can serve as nucleophilic catalysts in acylation reactions. Pyridine attacks the acyl chloride to form a highly reactive N-acylpyridinium salt, which then acts as the effective acylating agent for other nucleophiles. stackexchange.com

Imidazoles and Pyrazoles: These azoles can undergo N-acylation readily due to the nucleophilic nature of the ring nitrogens. The reaction of imidazoles or pyrazoles with acyl chlorides is a standard method for preparing N-acyl derivatives. Regioselectivity can be an issue in unsymmetrically substituted pyrazoles. researchgate.net For C-acylation, the nitrogen atoms are typically protected first, followed by a directed metallation and subsequent reaction with the acyl chloride, or under Friedel-Crafts conditions if the ring is sufficiently activated. For instance, a general method for the N-acylation of various heterocycles, including benzimidazole (B57391) and C-substituted imidazoles, with benzoyl chloride using a clay catalyst has been reported to give excellent yields under solvent-free conditions. fortunejournals.com

Chemical Reactivity, Mechanistic Studies, and Derivatization

Fundamental Reaction Pathways of the Central Carbonyl Moiety

The carbonyl carbon in di(naphthalen-1-yl)methanone is electrophilic, making it susceptible to attack by nucleophiles. This fundamental property underpins a range of reactions that are central to its chemical utility.

Nucleophilic addition is a primary reaction pathway for this compound. masterorganicchemistry.com The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. masterorganicchemistry.comlibretexts.org

One of the most common examples of nucleophilic addition is the Grignard reaction. libretexts.orgd-nb.info The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol after acidic workup. The "R" group from the Grignard reagent adds to the carbonyl carbon, and the carbonyl oxygen is protonated. libretexts.org For instance, the synthesis of di(naphthalen-1-yl)methanol can be achieved through the reaction of 1-bromonaphthalene (B1665260) with ethyl formate (B1220265) via a Grignard reaction.

Organolithium reagents, another class of potent nucleophiles, also readily add to the carbonyl group of this compound to form tertiary alcohols. For example, the synthesis of 1,1,1,1-tetranaphthylethane involves the initial nucleophilic reaction of n-butyl lithium with an aldehyde substrate to generate di(naphthalen-1-yl)methanol, which is then oxidized to the ketone. chinesechemsoc.org

The general mechanism for nucleophilic addition to this compound is as follows:

The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the C=O group. masterorganicchemistry.com

This results in the formation of a tetrahedral alkoxide intermediate.

Subsequent protonation of the alkoxide, typically by adding a dilute acid, yields the final alcohol product. libretexts.org

| Nucleophile | Reagent Example | Product Type | Reference |

| Grignard Reagent | CH₃MgBr | Tertiary Alcohol | libretexts.org |

| Organolithium Reagent | n-BuLi | Tertiary Alcohol | chinesechemsoc.org |

| Hydride Ion | NaBH₄ | Secondary Alcohol | masterorganicchemistry.com |

The reduction of the carbonyl group in this compound to a hydroxyl group is a fundamental transformation that yields di(naphthalen-1-yl)methanol. This can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. masterorganicchemistry.commasterorganicchemistry.com

Sodium borohydride is a selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.compressbooks.pubyoutube.com The reduction of this compound with NaBH₄ is typically carried out in a protic solvent like methanol (B129727) or ethanol. masterorganicchemistry.com The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. pressbooks.pub Subsequent workup with water or a dilute acid protonates the resulting alkoxide to give the alcohol. pressbooks.pub This method has been reported to produce di(naphthalen-1-yl)methanol with high purity (89–96%).

Lithium aluminum hydride is a more powerful reducing agent than NaBH₄ and can reduce a wider range of carbonyl-containing functional groups. masterorganicchemistry.comnist.govyoutube.com It also effectively reduces this compound to di(naphthalen-1-yl)methanol. Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and under an inert atmosphere. masterorganicchemistry.com

| Reducing Agent | Solvent | Key Features | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Selective for aldehydes and ketones; tolerant of many other functional groups. | masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Powerful reducing agent; reduces a wide variety of carbonyl compounds. | masterorganicchemistry.com |

This compound can undergo condensation reactions with primary amines to form imines (Schiff bases). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid.

Similarly, in the presence of an acid catalyst, this compound can react with alcohols to form ketals. This reaction is reversible and involves the formation of a hemiketal intermediate, which then reacts with a second molecule of the alcohol to form the ketal and a molecule of water. Driving the reaction to completion often requires the removal of water as it is formed.

While specific examples for this compound are not prevalent in the provided search results, the general reactivity of ketones in these condensation reactions is well-established. For example, the condensation of ketones with amines is a fundamental route to imines.

Advanced Synthetic Transformations Involving this compound

Beyond the fundamental reactions of the carbonyl group, this compound serves as a key precursor in more complex synthetic transformations, leading to the formation of unique polycyclic and heterocyclic systems.

Annulation reactions involving this compound provide a pathway to construct fused ring systems. A notable example is the synthesis of naphtho[1,2-c]furan derivatives. chinesechemsoc.org In a manganese-catalyzed deoxygenative [3+2] annulation reaction, this compound can react with 2-naphthaldehyde (B31174) to produce a naphtho[1,2-c]furan derivative with an extended conjugation system. chinesechemsoc.org This transformation allows for the one-step construction of these complex heterocyclic structures. chinesechemsoc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| This compound | 2-Naphthaldehyde | MnBr(CO)₅ / BPh₃ | Naphtho[1,2-c]furan derivative | chinesechemsoc.org |

The McMurry reaction, a reductive coupling of two carbonyl groups, is a powerful tool for the synthesis of alkenes. researchgate.netalfa-chemistry.com When applied to this compound, it results in a homocoupling reaction that can lead to the formation of poly-naphthyl systems. chinesechemsoc.org The reaction is typically promoted by a low-valent titanium reagent, which is often prepared in situ from titanium tetrachloride (TiCl₄) and a reducing agent like zinc powder. chinesechemsoc.orgnih.gov

In the case of the homocoupling of this compound, the steric hindrance from the bulky naphthyl groups plays a significant role in the outcome of the reaction. chinesechemsoc.org Instead of the expected ethene derivative, the reaction yields the corresponding ethane (B1197151) derivative, 1,1,1,1-tetranaphthylethane (s-α-TNE), in high yield (78%). chinesechemsoc.org This is attributed to the strong steric effect of the naphthyl substituents, which leads to the reduction of the initially formed C=C double bond to a C-C single bond. chinesechemsoc.org

The synthesis of s-α-TNE begins with the preparation of this compound, which is then subjected to McMurry coupling conditions using titanium tetrachloride and zinc powder. chinesechemsoc.org

| Starting Material | Reaction Type | Reagents | Product | Yield | Reference |

| This compound | McMurry Homocoupling | TiCl₄, Zn | 1,1,1,1-tetranaphthylethane | 78% | chinesechemsoc.org |

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound has been the subject of mechanistic studies, particularly in the context of coupling reactions. The sterically hindered nature of the molecule, with its two bulky naphthalene (B1677914) rings attached to the carbonyl carbon, significantly influences its reaction pathways.

One notable investigation focused on the McMurry coupling reaction, a reductive coupling of ketones or aldehydes to form alkenes, using a low-valent titanium reagent. chinesechemsoc.org In the case of this compound, its sterically constrained structure leads to a unique outcome. While McMurry couplings typically yield ethene derivatives, the reaction of this compound exclusively produced the saturated s-α-tetranaphthylethane (s-α-TNE) in a high yield of 78%. chinesechemsoc.org This is in contrast to the less sterically hindered di(naphthalen-2-yl)methanone, which yielded both the expected ethene and the ethane products. chinesechemsoc.org The strong steric effect from the naphthyl substituents in the intermediate alkene is believed to prevent the formation of the C=C double bond, leading to its subsequent reduction to a C-C single bond. chinesechemsoc.org

To further elucidate the mechanism, fragments of the target molecule, s-α-TNE, were synthesized and studied. These fragments included naphthalene, di(naphthalen-1-yl)methanol (1-DNMA), and 1,2-di(naphthalen-1-yl)ethane (1-DNEA). chinesechemsoc.org Analysis of the proton NMR spectra of these fragments provided insights into the through-space conjugation, a proposed mechanism for the luminescence observed in such non-conjugated systems. chinesechemsoc.org

Rational Design and Synthesis of this compound Derivatives

The this compound scaffold has served as a platform for the rational design and synthesis of various derivatives with specific functional properties. By modifying the core structure, researchers have developed compounds with applications ranging from medicinal chemistry to materials science.

One area of focus has been the development of cannabinoid receptor agonists. Starting from known aminoalkylindole agonists, a new class of cannabinoid ligands was rationally designed. usdbiology.com This led to the discovery of naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, a potent and orally bioavailable dual CB1/CB2 receptor agonist. usdbiology.com The synthesis of this derivative proceeds in three steps from commercially available starting materials. usdbiology.com The design strategy aimed to create a peripherally restricted agonist to reduce central nervous system side effects, making it a candidate for treating chronic pain. usdbiology.comnih.gov

Another example involves the synthesis of a diaza-bicyclo-naphthalen-oxiranyl-methanone derivative. chemmethod.com This complex molecule was designed and synthesized for evaluation as a potential agent against prostate cancer. Theoretical docking studies suggested that this derivative could interact with the cytochrome P450-17A1 enzyme, a key target in prostate cancer therapy. chemmethod.com

Furthermore, the this compound moiety has been incorporated into hybrid molecules. In one study, a series of chalcone-thiazole hybrids were designed and synthesized as potential 5-lipoxygenase (5-LOX) inhibitors. researchgate.net This work resulted in the identification of (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone, which showed significant inhibitory potency against the COX-2 enzyme. researchgate.net

The synthesis of these derivatives often involves multi-step procedures, utilizing a range of organic reactions. For instance, the synthesis of naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone involves the alkylation of 1-naphthol (B170400), followed by a Friedel-Crafts acylation. usdbiology.com The synthesis of the chalcone-thiazole hybrids, on the other hand, employs a novel green strategy. researchgate.net

Table 1: Selected this compound Derivatives and their Designed Applications

| Derivative Name | Designed Application | Key Synthetic Feature |

|---|---|---|

| Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone | Peripherally restricted CB1/CB2 receptor agonist for pain relief usdbiology.comnih.gov | Three-step synthesis from 1-naphthol usdbiology.com |

| Diaza-bicyclo-naphthalen-oxiranyl-methanone derivative | Potential anti-prostate cancer agent targeting cytochrome P450-17A1 chemmethod.com | Multi-step synthesis to create a complex heterocyclic structure chemmethod.com |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone | COX-2 and 5-LOX inhibitor for anti-inflammatory applications researchgate.net | Hybrid pharmacophore approach using a green synthetic strategy researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Elucidation Techniques

Spectroscopy is fundamental to determining the molecular structure of Di(naphthalen-1-yl)methanone by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound (C₂₁H₁₄O), ¹H and ¹³C NMR would provide crucial data for structural confirmation.

¹H-NMR Spectroscopy : The ¹H-NMR spectrum would exclusively show signals in the aromatic region. Due to the symmetry of the molecule, where two identical naphthalen-1-yl groups are attached to a carbonyl carbon, the 14 protons would give rise to a set of signals corresponding to the 7 unique proton environments on one naphthalene (B1677914) ring. These signals would appear as complex multiplets due to proton-proton (spin-spin) coupling. The chemical shifts would be expected in the range of approximately 7.0 to 8.5 ppm, characteristic of naphthalenic protons. Protons closer to the electron-withdrawing carbonyl group would likely resonate at a lower field (higher ppm).

¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum would complement the proton data. The molecule possesses 11 unique carbon environments: 10 from the naphthalene ring system and one from the carbonyl group. The carbonyl carbon (C=O) would be the most deshielded, appearing as a singlet at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The ten aromatic carbon signals would appear between approximately 120 and 140 ppm. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between quaternary carbons and those bearing hydrogen atoms. Published NMR datasets for closely related compounds confirm that these techniques are invaluable for assigning signals in molecules possessing the this compound moiety. researchgate.netresearchgate.net

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and formula.

Mass Spectrometry (MS) : In a typical mass spectrum, this compound would show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation would likely involve the cleavage of the bond between the carbonyl group and one of the naphthalene rings, leading to a characteristic fragment ion corresponding to the naphthoyl cation [C₁₀H₇CO]⁺.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. This technique would be used to confirm the molecular formula of this compound as C₂₁H₁₄O. While experimental data is sparse, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule. uni.lu

| Adduct Ion | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 283.11174 | 164.5 |

| [M+Na]⁺ | 305.09368 | 173.4 |

| [M]⁺ | 282.10391 | 165.2 |

| [M-H]⁻ | 281.09718 | 173.0 |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The FTIR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, expected around 1650-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and a complex fingerprint region (below 1600 cm⁻¹) containing C=C aromatic ring stretching vibrations and C-H bending vibrations.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The symmetric vibrations of the naphthalene rings would be expected to produce strong signals, whereas the polar carbonyl group, which is strong in the IR spectrum, would likely show a weaker signal.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions in the UV region due to π → π* transitions within the extended aromatic system of the naphthalene rings. The carbonyl group's n → π* transition might also be observable as a weaker absorption band at a longer wavelength compared to the π → π* transitions. The exact absorption maxima (λ_max) would be influenced by the conjugation between the carbonyl group and the two naphthalene systems.

X-ray Diffraction Analysis

X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform this analysis, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the exact positions of all non-hydrogen atoms can be determined.

This analysis would yield precise data on:

Bond Lengths and Angles : The exact lengths of all carbon-carbon and carbon-oxygen bonds, as well as the bond angles throughout the molecule, would be determined.

Molecular Conformation : A key structural feature of interest would be the torsion (dihedral) angles between the plane of each naphthalene ring and the plane of the central carbonyl group. Due to steric hindrance between the hydrogen atoms on the naphthalene rings, it is expected that the rings would be significantly twisted out of the plane of the carbonyl group, resulting in a non-planar, propeller-like conformation. nih.govnih.gov

Crystal Packing : The analysis would also reveal how the individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions such as π-π stacking between the naphthalene rings of adjacent molecules.

While crystallographic data for the parent this compound is not currently available in open literature, studies on closely related 1-aroylnaphthalene compounds consistently show a non-coplanar structure where the aromatic rings are twisted in a nearly perpendicular fashion relative to each other. nih.govnih.gov

Despite a comprehensive search for crystallographic data on the chemical compound this compound, no specific experimental crystal structure, intermolecular interaction analysis, or detailed conformational data has been found in the available scientific literature.

The initial and subsequent targeted searches for "this compound crystal structure," "this compound intermolecular interactions," and "this compound dihedral angles," including searches of chemical and crystallographic databases, did not yield the necessary primary data required to fulfill the requested article outline.

While crystallographic information for derivatives such as (2,7-Dimethoxynaphthalen-1-yl)(naphthalen-1-yl)methanone and (3,6-Dimethoxynaphthalen-2-yl)(naphthalen-2-yl)methanone is available, the strict instructions to focus solely on the parent compound "this compound" prevent the inclusion of data from these related structures.

Therefore, due to the absence of published crystallographic data for this compound, it is not possible to provide a scientifically accurate and detailed analysis of its crystal packing, intermolecular interactions, and conformational analysis as requested.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Vibrational Frequency Analysis and Spectroscopic Correlations

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. acs.org A smaller gap generally indicates a more reactive species. For Di(naphthalen-1-yl)methanone, the HOMO would likely be localized on the electron-rich naphthalene (B1677914) rings, while the LUMO might be centered on the carbonyl group. Precise values for the HOMO-LUMO energy gap and analyses of electron-donating or accepting power for this specific compound are not found in the available literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

To understand how a molecule interacts with light, Time-Dependent DFT (TD-DFT) is employed to predict its electronic absorption spectrum (UV-Vis). This method calculates the energies of excited states, which correspond to the absorption of photons. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π-π* transitions within the naphthalene rings and n-π* transitions involving the carbonyl group. While TD-DFT studies have been performed on fragments of a larger molecule synthesized from this compound, specific predicted spectra for the parent compound are not available. nih.govresearchgate.net

Analysis of Intermolecular Interactions via Computational Methods

In the solid state, molecules interact with their neighbors through various non-covalent forces. Computational methods can be used to visualize and quantify these interactions.

Hirshfeld Surface Analysis is a powerful tool for visualizing and analyzing intermolecular interactions in a crystal lattice. It maps the regions of close contact between adjacent molecules, providing a fingerprint of the intermolecular forces, such as hydrogen bonds and van der Waals interactions. Studies on similarly structured diaryl methanones have successfully used Hirshfeld surface analysis to detail the nature and percentage contribution of different intermolecular contacts. nih.goviucr.org

Molecular Electrostatic Surface Potential (MESP) maps the electrostatic potential onto the electron density surface of a molecule. This provides a visual guide to the distribution of charge, with red areas indicating negative potential (electron-rich regions, such as around the carbonyl oxygen) and blue areas indicating positive potential (electron-poor regions). MESP is useful for predicting how a molecule will interact with other molecules and for identifying sites susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors and Quantum Chemical Reactivity Indices

From the electronic structure calculations, various reactivity descriptors can be derived. These quantum chemical reactivity indices, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of a molecule's reactivity. These descriptors are derived from the HOMO and LUMO energies and are valuable in predicting the reactive behavior of a molecule in chemical reactions. While the theoretical framework for these descriptors is well-established, their specific calculated values for this compound are not present in the reviewed scientific literature.

Solvent Effects in Theoretical Calculations

Theoretical and computational chemistry provide powerful tools to investigate the influence of the surrounding environment on the molecular properties of this compound. Solvent effects can significantly alter the electronic structure, and consequently, the spectroscopic behavior of a solute molecule. These effects are broadly categorized into non-specific interactions (like electrostatic and polarization effects) and specific interactions (such as hydrogen bonding).

Computational models are essential for elucidating these interactions at a molecular level. A prevalent approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a defined dielectric constant, surrounding a cavity that encloses the solute molecule. This method is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute's properties. For a more detailed understanding, especially in cases where specific interactions like hydrogen bonding are significant, explicit solvent models or hybrid quantum mechanics/molecular mechanics (QM/MM) approaches can be employed. These methods involve including a number of solvent molecules explicitly in the quantum mechanical calculation.

One of the most prominent solvent-dependent phenomena is solvatochromism, which refers to the change in the color of a substance when it is dissolved in different solvents. This is observed as a shift in the absorption or emission spectra of the molecule. A shift to longer wavelengths is termed a bathochromic shift (red shift), while a shift to shorter wavelengths is known as a hypsochromic shift (blue shift).

For ketones like this compound, the n → π* electronic transition of the carbonyl group is particularly sensitive to the solvent environment. In polar solvents, the ground state of the ketone, which has a significant dipole moment, is stabilized by dipole-dipole interactions with the solvent molecules. The excited state, however, may be less polar or have a different dipole orientation, leading to a differential stabilization compared to the ground state. This differential solvation is the primary cause of solvatochromic shifts. For instance, in many ketones, the n → π* transition undergoes a hypsochromic shift as the solvent polarity increases, because the non-bonding n-orbitals are stabilized by hydrogen bonding or strong dipole-dipole interactions with polar solvent molecules, which increases the energy gap for the transition. nih.govacs.org

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of molecules in various solvents. rsc.orgresearchgate.net By performing TD-DFT calculations with a PCM, it is possible to simulate the UV-Vis spectra of this compound in different solvents and predict the solvatochromic shifts. These calculations can provide insights into the nature of the electronic transitions and how they are perturbed by the solvent's polarity and polarizability. bris.ac.uk

The following interactive table illustrates hypothetical results from a TD-DFT/PCM study on this compound, showing the predicted maximum absorption wavelength (λmax) for the n → π* transition in solvents of varying polarity. The trend of a slight blue shift with increasing solvent polarity is based on the typical behavior of aromatic ketones. acs.orgnih.gov

Table 1: Hypothetical Calculated Solvent Effects on the n → π* Transition of this compound

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Solvatochromic Shift (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | 350 | 0 |

| Toluene (B28343) | 2.38 | 348 | -2 |

| Dichloromethane (B109758) | 8.93 | 345 | -5 |

| Acetone | 20.7 | 343 | -7 |

| Acetonitrile | 37.5 | 342 | -8 |

In addition to predicting spectral shifts, computational studies can also quantify changes in other molecular properties due to solvent effects. For example, the dipole moment of this compound is expected to increase in more polar solvents due to the induced polarization of its electron density by the solvent's reaction field. This can be readily calculated using DFT with a PCM. Understanding these solvent-induced changes is crucial for interpreting experimental data and for designing molecules with specific photophysical properties for applications in various chemical environments.

Advanced Photophysical Properties Research

Luminescence and Emission Characteristics

The luminescence of molecules derived from the di(naphthalen-1-yl)methanone framework is heavily influenced by the spatial arrangement and interaction of the naphthyl chromophores. In dilute solutions, fragments and derivatives often exhibit emission characteristic of the isolated naphthalene (B1677914) unit. For instance, di(naphthalen-1-yl)methanol (1-DNMA), a direct precursor, shows fine-splitting emission peaks between 322-336 nm in a tetrahydrofuran (B95107) (THF) solution, which corresponds to the localized emission from the naphthyl group. chinesechemsoc.org This indicates that in a dilute state, the intramolecular interactions are negligible. chinesechemsoc.org

Similarly, sterically constrained derivatives like 1,1,1,1-tetranaphthylethane (s-α-TNE), synthesized from this compound, also display these characteristic naphthalene emission peaks, particularly at low temperatures where molecular motion is restricted. chinesechemsoc.org At a low temperature of 78 K, solutions of naphthalene and its derivatives not only show enhanced and more finely split fluorescence but also exhibit phosphorescence at longer wavelengths. chinesechemsoc.org For example, naphthalene in a frozen solution at 78 K displays phosphorescence peaks at 471, 506, and 546 nm. chinesechemsoc.org In the solid crystalline state, interactions between molecules can lead to different emission profiles. Naphthalene, for instance, shows both monomer emission and redshifted excimer emission due to intermolecular through-space conjugation. chinesechemsoc.org A similar redshift is observed in the solid-state emission of 1-DNMA. chinesechemsoc.org

Table 1: Emission Properties of Naphthalene and Related Compounds

| Compound | Condition | Emission Type | Emission Peaks (nm) | Citation |

|---|---|---|---|---|

| Naphthalene | Dilute THF Solution (RT) | Fluorescence | 324, 331, 336 | chinesechemsoc.org |

| Naphthalene | Frozen Solution (78 K) | Phosphorescence | 471, 506, 546 | chinesechemsoc.org |

| Naphthalene | Crystal | Monomer & Excimer Fluorescence | 340, 344, 350 (Monomer); 387, 410, 435, 464 (Excimer) | chinesechemsoc.org |

| Di(naphthalen-1-yl)methanol (1-DNMA) | Dilute THF Solution (RT) | Fluorescence | 322–336 | chinesechemsoc.org |

| Di(naphthalen-1-yl)methanol (1-DNMA) | Crystal | Fluorescence | 374 (Redshifted) | chinesechemsoc.org |

| 1,1,2,2-tetranaphthylethane (s-β-TNE) | Crystal | Fluorescence | 418 (Broad) | chinesechemsoc.org |

Photoactivity and Role as a Triplet Photosensitizer in Photodimerization Processes

This compound has been identified as an exceptionally effective triplet photosensitizer, particularly for the photodimerization of isoprene (B109036). chemrxiv.orgrsc.org Its photoactivity stems from its ability to efficiently absorb light and undergo intersystem crossing (ISC) from the excited singlet state to the triplet state. chemrxiv.org This triplet state can then transfer its energy to a substrate, such as isoprene, initiating a chemical reaction. chemrxiv.org

In a comparative screening of various photosensitizers, this compound demonstrated the highest conversion of isoprene to its dimers, achieving a 41% conversion rate, significantly outperforming benzophenone (B1666685), xanthone, and other related ketones under identical conditions. chemrxiv.orgresearchgate.net The superior performance is attributed to several factors, including a high photodimerization quantum yield (Φ = 0.91), compared to 0.43 for benzophenone. chemrxiv.orgchemrxiv.org Furthermore, its triplet energy (E(T1)) is slightly higher than that of isoprene, allowing for efficient triplet energy transfer. researchgate.net The triplet state of dinaphthylketones like this compound is of ππ* character, which is advantageous as it prevents competing side reactions like hydrogen atom abstraction that can occur with ketones having nπ* triplet states. researchgate.net With optimized reaction setups, isoprene dimerization yields exceeding 90% have been achieved using as little as 0.1 mol% of this compound as the sensitizer (B1316253). chemrxiv.orgrsc.org

Table 2: Performance of this compound as a Photosensitizer for Isoprene Dimerization

| Photosensitizer | Conversion (%) | Photodimerization Quantum Yield (Φ) | Citation |

|---|---|---|---|

| This compound | 41 | 0.91 | chemrxiv.orgresearchgate.netchemrxiv.org |

| Benzophenone | 11 | 0.43 | chemrxiv.orgchemrxiv.org |

| Xanthone | 13 | N/A | chemrxiv.org |

| Thioxanthone | 15 | N/A | chemrxiv.org |

| Di(naphthalen-2-yl)methanone | 8 | N/A | chemrxiv.orgrsc.org |

| Control (No Sensitizer) | 0.5 | N/A | chemrxiv.orgrsc.org |

Aggregation-Induced Emission (AIE) Phenomena and Solid-State Emission Enhancement in Analogues

While this compound itself is primarily studied for its photosensitizing ability, its structural analogues and derivatives exhibit interesting solid-state emission phenomena, including aggregation-induced emission (AIE). chinesechemsoc.org AIE is a process where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. pku.edu.cn

This behavior is observed in 1,1,2,2-tetranaphthylethane (s-β-TNE), which is derived from the related di(naphthalen-2-yl)methanone. chinesechemsoc.org In a dilute THF solution, s-β-TNE shows emission characteristic of the isolated naphthyl unit. However, upon the gradual addition of water (a poor solvent), a new, broad emission peak appears, ranging from 360 to 600 nm, demonstrating a typical AIE phenomenon. chinesechemsoc.org In the solid state, this aggregated form persists, showing a similar broad emission peak centered at 418 nm. chinesechemsoc.org The precursor fragment di(naphthalen-1-yl)methanol (1-DNMA) also displays aggregation-induced changes; as the water fraction in a THF/water mixture increases, a new redshifted emission band appears. chinesechemsoc.org This enhancement in emission upon aggregation is a hallmark of AIE-active compounds and is often linked to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. pku.edu.cn

Solvent Effects and Temperature Dependence on Photophysical Behavior

The photophysical properties of this compound derivatives are highly sensitive to environmental conditions such as solvent and temperature. chinesechemsoc.org These factors can modulate molecular conformation and aggregation, thereby altering emission characteristics.

The effect of temperature is particularly evident in the luminescence of s-α-TNE, a sterically constrained molecule derived from this compound. chinesechemsoc.org In a frozen solution at 78 K, molecular vibrations are suppressed, and the molecule's emission spectrum closely resembles that of monomeric naphthalene. chinesechemsoc.org However, upon warming to room temperature, activated molecular vibrations allow the ethane (B1197151) bridge to adopt conformations that facilitate strong intramolecular coupling between the naphthyl units, leading to a significant bathochromic shift (redshift) in its emission. chinesechemsoc.org

Solvent polarity and composition also play a crucial role. The AIE phenomenon described previously is a direct consequence of solvent effects, where adding a poor solvent (water) to a good solvent (THF) induces aggregation. chinesechemsoc.org For naphthalene and its simpler derivatives, changing the solvent polarity can initially enhance localized emission before aggregation-caused quenching (ACQ) takes over at high concentrations or in poor solvents. chinesechemsoc.org In contrast, for AIE-active analogues, aggregation in these solvent mixtures leads to a dramatic increase in fluorescence intensity. chinesechemsoc.org

Through-Space Conjugation (TSC) Effects in Sterically Constrained Systems

A significant area of research involving this compound is its use as a precursor for creating sterically hindered molecules that exhibit through-space conjugation (TSC). chinesechemsoc.org TSC is an electronic interaction between non-bonded chromophores held in close spatial proximity by a rigid molecular scaffold. rsc.org

The homocoupling of this compound produces 1,1,1,1-tetranaphthylethane (s-α-TNE), a molecule where the extreme steric hindrance forces the four naphthyl groups to interact directly through space. chinesechemsoc.org This strong TSC distinguishes it from its less-hindered isomer, s-β-TNE, and from systems where such interactions only occur in an aggregated state. chinesechemsoc.org The evidence for TSC in s-α-TNE includes a redshifted absorption maximum (λabs) at 301 nm, which is shifted by 15 nm compared to naphthalene. chinesechemsoc.org This indicates a more delocalized electronic system in the ground state, a direct result of the through-space electronic coupling. chinesechemsoc.org The unique emission properties at room temperature, which differ from both monomer and excimer emission, are also attributed to this strong, persistent intramolecular TSC in dilute solution. chinesechemsoc.org

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The rigid, planar structure and the extended π-conjugation of the naphthalene (B1677914) moiety are highly desirable for facilitating charge transport, a critical requirement for active materials in organic electronic devices. Consequently, numerous derivatives incorporating the naphthalenyl-methanone or di-naphthalene framework have been synthesized and evaluated for their electronic and optoelectronic properties.

In the field of OLEDs, materials based on naphthalene derivatives are frequently employed as hole transport layers (HTL), host materials, or emitters, owing to their excellent charge carrier mobility and high triplet energies.

A prime example is N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) , a commercially significant and widely studied hole transport material. researchgate.netmdpi.com NPB is valued for its high hole mobility and thermal stability, which contribute to the efficiency and longevity of OLED devices. researchgate.netmdpi.com Heterojunction OLEDs are often fabricated using NPB as the p-type semiconductor material in conjunction with an n-type material like tris(8-hydroxyquinoline)aluminum (Alq₃). researchgate.net Furthermore, to enhance device performance, nanometer-scale thin films of crosslinkable NPB derivatives, such as N4,N4′-di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine (VNPB) , have been developed for use in solution-processed OLEDs. researchgate.net

The methanone (B1245722) core itself is integral to other classes of OLED materials. For instance, bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)methanone (DMAC-BP) is an efficient emitter that exhibits thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons and can lead to very high internal quantum efficiencies. researchgate.net A single-layer OLED incorporating DMAC-BP as the emitter achieved a high external quantum efficiency (EQE) of 19.6% and a record power efficiency of 82 lm W⁻¹. researchgate.net

| Compound | Role in OLED | Key Performance Metric | Reference |

| N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) | Hole Transport Layer (HTL) | Standard material for efficient hole injection and transport. | researchgate.netmdpi.com |

| Tris(8-hydroxyquinoline)aluminum (Alq₃) | Electron Transport Layer (ETL) / Emitter | Used in conjunction with NPB in heterojunction devices. | researchgate.net |

| N4,N4′-di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine (VNPB) | Crosslinkable HTL | Enables fabrication of wet-processed films with improved morphology. | researchgate.net |

| bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)methanone (DMAC-BP) | TADF Emitter | EQE of 19.6%; Power Efficiency of 82 lm W⁻¹ in a single-layer device. | researchgate.net |

The design of high-performance organic semiconductors for OFETs often leverages large, π-extended aromatic structures like naphthalene to ensure efficient charge transport through intermolecular π-π stacking. usq.edu.au Naphthalene has been widely introduced into both polymers and small molecules to create active semiconductors for OFETs. usq.edu.au

Researchers have synthesized naphthalene-flanked diketopyrrolopyrrole (DPP) monomers that function as p-type semiconducting materials. usq.edu.au These materials, when used as the active layer in top-gate, bottom-contact OFETs, showed promising performance. For example, the monomer 2,5-didecyl-3,6-di(naphthalen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (D-DPPN) exhibited the highest mobility in one study, reaching 0.019 cm² V⁻¹ s⁻¹ with a high on/off current ratio (Ion/Ioff) of 10⁶. usq.edu.au

For n-type semiconductors, naphthalene diimide (NDI) derivatives are a prominent class of materials. researchgate.net A small molecule based on NDI with a thienothiophene linker (NDI-TT-NDI ) was synthesized for solution-processable n-type OFETs. researchgate.net After thermal annealing to optimize molecular ordering, devices based on this material achieved electron mobilities up to 0.032 cm²V⁻¹s⁻¹ and an on/off ratio of 1.0 × 10⁷. researchgate.net

| Compound | OFET Type | Mobility (cm² V⁻¹ s⁻¹) | Ion/Ioff Ratio | Reference |

| 2,5-didecyl-3,6-di(naphthalen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (D-DPPN) | p-type | 0.019 | 10⁶ | usq.edu.au |

| Naphthalene Diimide-Thienothiophene Small Molecule (NDI-TT-NDI) | n-type | up to 0.032 | 1.0 x 10⁷ | researchgate.net |

In the realm of organic solar cells (OSCs), naphthalene-based materials, particularly naphthalene diimide (NDI) derivatives, have emerged as highly effective non-fullerene acceptors and cathode interlayers (CILs). acs.orgmdpi.com These materials offer tunable energy levels, strong light absorption, and high thermal stability. mdpi.com

NDI-based small molecules have been designed as cathode interlayers that not only facilitate electron extraction but also protect the active layer from UV degradation, leading to exceptional device stability. acs.org In one study, OSCs using an NDI-based CIL achieved a power conversion efficiency (PCE) of 17.27% and a T80 lifetime (the time to decay to 80% of initial performance) of over 28,000 hours under continuous illumination. acs.org An NDI-based ionene polymer (NDI-OH ) has also been synthesized and used as a CIL in non-fullerene PSCs, demonstrating the versatility of this structural class. mdpi.com

Theoretical and experimental studies on NDI-based small molecule acceptors, designed by modifying end-cap acceptor groups, have shown a path to fine-tuning the electronic properties to boost photovoltaic performance. researchgate.netresearchgate.net

| Material Class / Compound | Role in OPV | Key Performance Metric | Reference |

| Naphthalene Diimide (NDI)-based Small Molecule (NDI-S) | Cathode Interlayer (CIL) | PCE: 17.27%; T80 Lifetime: >28,000 h | acs.org |

| Naphthalene Diimide (NDI)-based Ionene Polymer (NDI-OH) | Cathode Interlayer (CIL) | Enables use of orthogonal solvents for layer deposition. | mdpi.com |

Development of New Sensors and Photonic Devices

The unique luminescent properties of naphthalene-containing compounds make them excellent candidates for chemical sensors. Their fluorescence can be modulated by the presence of specific analytes, providing a detectable signal.

Metal-Organic Frameworks (MOFs) incorporating naphthalene-based ligands have been developed as highly efficient and selective luminescent sensors. For example, a MOF constructed with 2,6-Di(1H-imidazol-1-yl) Naphthalene ligands was shown to be a highly effective probe for detecting Fe³⁺ cations, Cr₂O₇²⁻/CrO₄²⁻ anions, acetone, and certain antibiotics through luminescence quenching. researchgate.net

Furthermore, OFETs themselves can be employed as sensing platforms for volatile organic compounds (VOCs). The performance of a pentacene-based OFET was modulated by exposure to various vapors, and its sensitivity to specific aldehydes and ketones was enhanced by adding a sensitizer (B1316253) layer containing porphyrin and calixarene. core.ac.uk The development of n-type semiconductors sensitive to amine vapors further broadens the scope of OFET-based sensors. core.ac.uk

Integration into Materials with Unique Thermal Stability and Luminescent Properties

The rigid aromatic structure of naphthalene inherently imparts high thermal stability to materials in which it is incorporated. MOFs containing the 2,6-Di(1H-imidazol-1-yl) Naphthalene ligand have demonstrated good thermal stability. researchgate.net

The photophysical properties of materials derived from Di(naphthalen-1-yl)methanone are of significant interest. In a notable study, this compound was used as the starting material for the synthesis of 1,1,1,1-tetranaphthylethane (s-α-TNE) . chinesechemsoc.org This sterically constrained molecule exhibits unusual visible emission in dilute solutions, a phenomenon attributed to an intramolecular excimer state formed through through-space conjugation of the naphthyl units. chinesechemsoc.org This research provides a strategy for creating materials with in-solution luminescence. chinesechemsoc.org

The broader family of naphthalimide derivatives is known for a wide range of interesting photophysical behaviors, including strong emission, high quantum yields (0.01 to 0.87 depending on the solvent), and good photostability. sciforum.net Their fluorescence is often sensitive to the surrounding environment, making them candidates for polarity sensors. sciforum.netrsc.org Some naphthalimide-based materials also exhibit reversible luminescence switching in response to external stimuli like mechanical force (mechanochromism) or heat (thermochromism). bohrium.com

| Compound / Material Class | Property | Key Finding | Reference |

| 1,1,1,1-tetranaphthylethane (s-α-TNE) | Luminescence | Exhibits visible emission from an intramolecular excimer state in dilute solution. | chinesechemsoc.org |

| MOF with 2,6-Di(1H-imidazol-1-yl) Naphthalene | Thermal Stability & Sensing | Possesses good thermal stability and acts as a luminescent sensor. | researchgate.net |

| Naphthalimide Derivatives | Photophysical Properties | Strong emission, high quantum yields, solvatochromism, mechanochromism, and thermochromism. | sciforum.netrsc.orgbohrium.com |

| Praseodymium(III) complexes with 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionato(1-) | Luminescence | Ligands enhance visible and NIR emission from the Pr³⁺ ion via the "antenna effect". | mdpi.com |

Supramolecular Chemistry and Molecular Recognition Studies

Principles of Self-Assembly and Formation of Defined Supramolecular Architectures

The principles of self-assembly for Di(naphthalen-1-yl)methanone would theoretically be governed by a combination of non-covalent interactions, a common feature in aromatic ketones. These interactions dictate the packing of molecules in the solid state, leading to defined supramolecular architectures. Based on studies of analogous compounds, the primary forces at play would likely include:

C-H···O Hydrogen Bonds: The carbonyl oxygen atom is a potent hydrogen bond acceptor. It can form weak hydrogen bonds with aromatic C-H groups from neighboring naphthalene (B1677914) rings, contributing to the stability of the crystal lattice.

The conformation of the molecule, specifically the torsion angles between the carbonyl group and the two naphthalene rings, would be critical in determining which intermolecular interactions are favored, thus directing the final three-dimensional supramolecular structure. In related structures, the aroyl groups are often non-coplanar with the naphthalene ring system. semanticscholar.org

Tailoring Supramolecular Structures for Specific Chemical Functions (e.g., Catalysis, Molecular Recognition)

The scientific literature lacks specific examples of tailoring the supramolecular structures of this compound for functions such as catalysis or molecular recognition. Research in this area typically involves more complex molecules with specific functional groups designed to create binding pockets or active sites upon self-assembly.

For instance, studies on other compounds have shown that introducing functional groups can lead to specific, functional architectures. scholaris.ca However, this compound itself is a relatively simple and symmetric molecule. While it has been used as a starting material in chemical syntheses chinesechemsoc.orgchinesechemsoc.org, its application as a primary building block for functional supramolecular systems has not been reported. The development of such applications would first require a fundamental understanding of its self-assembly behavior, which, as noted, is not currently documented.

Exploration in Chemical Biology and Ligand Design Focus on Chemical Aspects

Design and Synthesis of Receptor Ligands and Agonists

The core structure of Di(naphthalen-1-yl)methanone has been instrumental in the design and synthesis of potent ligands, particularly for cannabinoid receptors (CB1 and CB2). The rationale often involves replacing or modifying one of the naphthalene (B1677914) rings with other heterocyclic systems to fine-tune receptor affinity and functional activity.

The development of naphthoylindole and benzoylindole scaffolds has been a significant area of research, leading to the discovery of potent cannabinoid receptor agonists. unito.it These scaffolds are recognized as popular and important structures in medicinal chemistry. semanticscholar.org

Naphthoylindoles:

A key intermediate in the synthesis of many synthetic cannabinoids is (1H-indol-3-yl)(naphthalen-1-yl)methanone. chemicalbook.com This compound is typically prepared via a Friedel-Crafts acylation of indole (B1671886) with 1-naphthoyl chloride. chemicalbook.com The reaction conditions can be optimized to achieve high yields, for instance, by using diethylaluminium chloride in toluene (B28343). chemicalbook.com Subsequent N-alkylation of the indole nitrogen with alkyl halides, such as 1-bromopentane, yields potent cannabinoid agonists. unito.itchemicalbook.com Research has shown that for indol-3-yl-methanone derivatives, a pentyl group at the N1 position of the indole ring and a naphthalenyl group attached to the methanone (B1245722) moiety result in high ligand affinity for the CB1 receptor. biomolther.orgkoreascience.kr

A straightforward and highly regioselective method for synthesizing 3-aroylindoles involves the annulation of C-nitrosoaromatics with conjugated terminal alkynones, such as 1-(naphthalen-1-yl)prop-2-yn-1-one. unito.it This atom- and step-economical approach provides access to a variety of naphthoylindole scaffolds. unito.it

Table 1: Synthesis of 3-(1-Naphthoyl)indole (B1666303)

| Reactants | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indole, 1-Naphthoyl chloride | Diethylaluminium chloride | Toluene, 0 - 20 °C, 24 h | (1H-indol-3-yl)(naphthalen-1-yl)methanone | 85-93% | chemicalbook.com |

Benzoylindoles:

Benzoylindole scaffolds are also crucial in medicinal chemistry. semanticscholar.orgunito.it Various synthetic methods have been developed for their construction. One efficient method involves a nickel-catalyzed carbonylative cyclization of 2-nitroalkynes and aryl iodides, using a cobalt carbonyl complex as the carbon monoxide source, to produce N-benzoyl indoles in moderate to high yields. rsc.org Another approach is the palladium(II)-catalyzed C–H functionalization and cyclization of N-(2-allylphenyl)benzamide, which offers a broad substrate scope. researchgate.net These synthetic strategies highlight the chemical tractability of the benzoylindole core for creating diverse molecular libraries for biological screening.

A significant challenge in drug design is to create compounds that act on peripheral targets without crossing the blood-brain barrier, thereby avoiding central nervous system (CNS) side effects. usdbiology.comacs.orgresearchgate.net The this compound scaffold has been successfully utilized to develop such peripherally restricted ligands. usdbiology.comacs.orgresearchgate.net

A prime example is the development of Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, a potent CB1/CB2 dual agonist. usdbiology.comacs.orgscispace.com This compound was rationally designed from known aminoalkylindole agonists. usdbiology.comacs.org The design strategy involved replacing the indole ring system of an aminoalkylindole prototype with a second naphthalene ring, one of which is functionalized with an ether side chain. usdbiology.com

The synthesis of this class of compounds involves several key steps. One route starts with the preparation of 1-pentyloxynaphthalene from 1-naphthol (B170400) and 1-bromopentane. usdbiology.com This is followed by a Friedel-Crafts acylation with naphthalene-1-carbonyl chloride to yield the final product. usdbiology.com An alternative synthesis involves the Fries rearrangement of naphthalene-1-carboxylic acid naphthalen-1-yl ester to form (4-hydroxynaphthalen-1-yl)-naphthalen-1-ylmethanone, followed by alkylation of the hydroxyl group. usdbiology.com

The resulting compound, Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, demonstrates potent antihyperalgesic activity in animal models while exhibiting limited brain penetration. usdbiology.comacs.orgresearchgate.net This peripheral restriction is a key attribute, making it a valuable lead compound for therapies targeting peripheral cannabinoid receptors for conditions like chronic pain. usdbiology.comnih.gov Structure-activity relationship (SAR) studies on (naphthalen-1-yl)methanone derivatives revealed that the presence of a 4-alkoxynaphthalene group on the methanone moiety was more beneficial for CB1 receptor affinity than a heterocyclic ring. biomolther.orgkoreascience.kr

Table 2: Research Findings on Peripherally Restricted Naphthalen-1-yl-methanone Derivatives

| Compound | Target(s) | Key Feature | Synthetic Approach | Research Outcome | Reference |

|---|---|---|---|---|---|

| Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone | CB1/CB2 Receptors | Dual agonist with restricted CNS penetration | Rational design from aminoalkylindoles; Friedel-Crafts acylation | Potent antihyperalgesic activity with limited CNS side effects | usdbiology.comacs.orgresearchgate.net |

| Naphthalen-1-yl-(4-propoxynaphthalen-1-yl)methanone | CB1/CB2 Receptors | Analog for SAR studies | Alkylation of (4-hydroxynaphthalen-1-yl)-naphthalen-1-ylmethanone | Contributed to understanding the effect of ether chain length on activity | usdbiology.com |

常见问题

Q. What are the synthetic routes for preparing Di(naphthalen-1-yl)methanone and its oxime derivatives?

this compound is synthesized via Friedel-Crafts acylation, where naphthalene reacts with a carbonyl source (e.g., benzoyl chloride) under anhydrous conditions with a Lewis acid catalyst like AlCl₃. For oxime derivatives, the ketone is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux, followed by purification via recrystallization. Challenges include controlling regioselectivity due to naphthalene’s reactive positions. For example, oxime formation requires precise stoichiometry and pH control to avoid over-substitution .

Q. How is the structure of this compound confirmed using NMR spectroscopy?

1H NMR analysis in CDCl₃ reveals characteristic aromatic proton resonances between δ 7.00–7.82 ppm (18H, m) for the naphthalene rings. The absence of downfield shifts confirms the absence of acidic protons (e.g., hydroxyl groups). Coupling constants (e.g., J = 16.0 Hz for trans-alkene protons in oxime derivatives) help distinguish stereoisomers. 13C NMR shows a carbonyl signal at ~195 ppm, with aromatic carbons spanning 120–140 ppm. Data contradictions, such as unexpected splitting patterns, may arise from impurities or crystallographic disorder, necessitating repeated recrystallization .

Q. What crystallographic methods are used to resolve the crystal structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-97) is standard. For example, triclinic crystals (space group P1) of a derivative show unit cell parameters: a = 8.765 Å, b = 11.426 Å, c = 14.197 Å, α = 99.08°, β = 99.04°, γ = 104.28°. Data collection uses a Rigaku diffractometer, and refinement includes anisotropic displacement parameters. Challenges include resolving overlapping electron density in aromatic regions, addressed via iterative refinement cycles .

Advanced Research Questions

Q. How are crystallographic space group ambiguities resolved for this compound derivatives?

Ambiguities arise when diffraction patterns fit multiple space groups (e.g., P1 vs. P2₁). Statistical tests (e.g., Bayesian probability) and merging R values guide decisions. For example, a triclinic system (P1) is confirmed if systematic absences are absent. SHELXL’s TWIN/BASF commands model twinning, while PLATON’s ADDSYM detects higher symmetry. Contradictions between calculated and observed symmetry require manual intervention, such as re-indexing or testing alternative cell parameters .

Q. How can computational chemistry optimize reaction pathways for this compound synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For Friedel-Crafts acylation, the energy barrier for electrophilic attack at naphthalene’s α-position is lower than β (ΔΔG‡ ≈ 5–8 kcal/mol). Solvent effects (e.g., dichloromethane vs. nitrobenzene) are modeled using the COSMO-RS method. Contradictions between experimental and theoretical yields may stem from unaccounted entropy changes or solvent polarity effects, requiring multi-scale modeling (e.g., QM/MM) .